molecular formula C20H16FN3O3 B6109607 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B6109607
M. Wt: 365.4 g/mol
InChI Key: ULBJZXAVAGIPKZ-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that features a unique combination of benzodioxole and pyrazolopyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be constructed through a cyclization reaction involving a hydrazine derivative and a pyridine precursor.

    Final Coupling Step: The final step involves coupling the benzodioxole intermediate with the pyrazolopyridine core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyridine moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles to evaluate its suitability as a drug candidate.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Modulation: The compound may bind to and modulate the activity of receptors, affecting cellular signaling pathways.

    Pathway Interference: It may interfere with specific biochemical pathways, leading to changes in cellular function and disease progression.

Comparison with Similar Compounds

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

    1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its biological activity and chemical properties.

    1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: The presence of a chlorine atom instead of fluorine may result in different pharmacological profiles and reactivity.

    1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: The methyl group on the phenyl ring may influence the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-14-4-2-13(3-5-14)15-8-19(25)23-20-16(15)9-22-24(20)10-12-1-6-17-18(7-12)27-11-26-17/h1-7,9,15H,8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBJZXAVAGIPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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